
5-Amino-2-fluorobenzoic acid
Overview
Description
5-Amino-2-fluorobenzoic acid (CAS: 56741-33-4) is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . It features an amino group (-NH₂) at the 5th position and a fluorine atom at the 2nd position on the benzoic acid backbone. This structural configuration enhances its reactivity and suitability for pharmaceutical applications, particularly as an intermediate in drug synthesis.
Preparation Methods
Cyclization-Oxidation Route
Reaction Sequence and Conditions
This method, patented by CN1477097A, utilizes 4-fluoroaniline as the starting material:
- Condensation : 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl (20–25°C, 2–4 hours) to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.
- Cyclization : The intermediate undergoes cyclization in concentrated H2SO4 (90–100°C, 1–2 hours) to yield 5-fluoro-1H-indole-2,3-dione.
- Oxidation : Alkaline H2O2 (15–25% NaOH/KOH, 80–90°C, 4–6 hours) oxidizes the dione to 5-AFBA, followed by xylene recrystallization.
Performance Metrics
Step | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Condensation | 85 | 92 | Chloral hydrate, NH2OH·HCl |
Cyclization | 78 | 89 | H2SO4 (98%) |
Oxidation | 69.8 | 98 | H2O2, NaOH |
Advantages : Low-cost reagents, mild temperatures, and scalability.
Limitations : Multi-step purification and moderate overall yield.
Nitration-Hydrogenation-Acetylation Route
Synthetic Pathway
Reported in US5514676A, this route begins with 2-fluorobenzoic acid :
- Nitration : HNO3/H2SO4 at 0–5°C introduces a nitro group at position 3, forming 3-nitro-2-fluorobenzoic acid.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H2, 50–60°C) reduces the nitro group to an amine, yielding 3-amino-2-fluorobenzoic acid.
- Acetylation : Acetic anhydride in pyridine acetylates the amine, followed by hydrolysis (HCl, 100°C) to isolate 5-AFBA.
Optimization Insights
- Nitration : Excess HNO3 improves regioselectivity but risks over-nitration.
- Hydrogenation : Pd/C loading (5–10 wt%) balances cost and efficiency.
Advantages : High regiochemical control.
Limitations : Hazardous nitration conditions and costly catalysts.
Benzylation-Oxidation-Hydrogenolysis Route
Multi-Step Synthesis
CN103980135A details a four-step process starting with m-fluoroaniline :
- Dibenzylation : Benzyl chloride (2.4–3.0 eq) in DMF with KI forms N,N-dibenzyl-3-fluoroaniline (80–85% yield).
- Vilsmeier-Haack Formylation : POCl3 in DMF generates 4-(dibenzylamino)-2-fluorobenzaldehyde (70–75% yield).
- Oxidation : NaClO2/H2O2 in acetone oxidizes the aldehyde to 4-(dibenzylamino)-2-fluorobenzoic acid (74.3% yield).
- Hydrogenolysis : Pd/C-catalyzed hydrogenolysis (10 atm H2, 60°C) removes benzyl groups, yielding 5-AFBA (96.7% yield).
Industrial Applicability
- Catalyst Reuse : Pd/C retains activity for 3–5 cycles with minimal leaching.
- Solvent Recovery : Acetone and methanol are recycled via distillation, reducing costs.
Advantages : Exceptional yield and purity (>98%).
Limitations : Labor-intensive benzylation/debenzylation steps.
Friedel-Crafts Acylation Route
Alternative Approach
A PMC study employs 4-fluoroaniline with AlCl3 and trichloroacetyl chloride:
- Acylation : Friedel-Crafts reaction (DCM, 0°C, 16 hours) forms 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone.
- Demethylation : NaOMe/MeOH (0°C, 1 hour) hydrolyzes the ketone to 5-AFBA.
Key Observations
- Side Reactions : Competing para-acylation reduces yield to ~50%.
- Purification : Silica gel chromatography is required due to byproduct formation.
Advantages : Avoids extreme temperatures.
Limitations : Low yield and chromatographic purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxydol and other peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various derivatives used in pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Amino-2-fluorobenzoic acid has demonstrated potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In studies, it has been shown to inhibit the growth of Mtb with a minimum inhibitory concentration (MIC) of 5 µM under specific conditions. The compound's mechanism involves interference with tryptophan biosynthesis, enhancing the host immune response against the infection .
Synthesis of Anticancer Agents
This compound is also involved in the synthesis of various bioactive molecules, including styrylquinazolinones, which exhibit anticancer properties. The incorporation of fluorine into these compounds often enhances their biological activity and selectivity .
Microbial Genetics
Genetic Marker Selection
this compound is utilized in microbial genetics for the counterselection of TRP1, a commonly used genetic marker in Saccharomyces cerevisiae. This application is crucial for the development of yeast strains with specific genetic modifications, facilitating studies in gene function and expression .
Material Science
Fluorinated Polymers
In materials science, this compound serves as a precursor for the synthesis of fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, making them suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against Mtb using a murine model. The results indicated a significant reduction in bacterial load in spleens of infected mice treated with this compound compared to controls, demonstrating its potential as a therapeutic agent .
Case Study 2: Synthesis Pathways
Research on the synthesis pathways involving this compound highlighted its role in producing novel fluorinated derivatives with enhanced biological activities. These derivatives were tested for their cytotoxicity and antimicrobial properties, showing promising results that warrant further investigation .
Data Tables
Mechanism of Action
The mechanism of action of 5-Amino-2-fluorobenzoic acid involves its interaction with specific enzymes and molecular targets . For instance, in the synthesis of NSAIDs, the compound blocks the action of cyclooxygenase (COX) enzymes that produce prostaglandins, thereby reducing pain, inflammation, and fever. In herbicides, it inhibits the acetolactate synthase (ALS) enzyme necessary for the biosynthesis of branched-chain amino acids.
Comparison with Similar Compounds
Key Properties :
- Melting Point : 190–192°C
- Storage : Requires protection from light and moisture, stored under inert atmosphere at room temperature .
- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The physicochemical and functional properties of 5-amino-2-fluorobenzoic acid can be contextualized against structurally related benzoic acid derivatives. Below is a detailed comparison:
Table 1: Comparative Analysis of Fluorinated and Halogenated Benzoic Acid Derivatives
Key Differences and Trends :
Substituent Position and Melting Points: The position of the amino and halogen groups significantly impacts melting points. For example, 4-amino-2-fluorobenzoic acid (mp 209–211°C) has a higher melting point than this compound (190–192°C) due to stronger intermolecular interactions in the para-substituted isomer . Chlorinated analogs (e.g., 2-amino-4-chlorobenzoic acid, mp 231–235°C) exhibit higher melting points than fluorinated derivatives due to chlorine’s larger atomic size and polarizability .
Biological Activity: this compound is prioritized in medicinal chemistry for its ability to modulate enzyme activity (e.g., kinase inhibitors) . 4-Amino-2-fluoro-5-methoxybenzoic acid shows enhanced membrane permeability due to the methoxy group, making it a candidate for CNS-targeting drugs .
Synthetic Utility: Brominated derivatives (e.g., 5-bromo-2-fluorobenzoic acid) are preferred in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds . Chlorinated compounds (e.g., 2-amino-5-chlorobenzoic acid) serve as intermediates in pesticide synthesis .
Hazards: Most amino-fluorobenzoic acids share similar hazards (skin/eye irritation), but chlorinated analogs may pose additional environmental risks due to chlorine’s persistence .
Biological Activity
5-Amino-2-fluorobenzoic acid (5-FABA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and applications based on recent studies and findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group and a fluorine atom attached to a benzoic acid backbone. The molecular formula is . The synthesis of 5-FABA typically involves the fluorination of 2-amino benzoic acid, which can be achieved through various chemical methods, including electrophilic aromatic substitution.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 5-FABA. It has been shown to exhibit activity against various pathogens, including bacteria and fungi. For instance, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), where it demonstrated a minimum inhibitory concentration (MIC) of 5 µM under tryptophan-deprived conditions. This suggests that 5-FABA may disrupt tryptophan biosynthesis in Mtb, leading to reduced bacterial growth .
2. Anticancer Activity
5-FABA has also been investigated for its anticancer properties. Research indicates that compounds structurally related to 5-FABA can inhibit tubulin polymerization, a crucial process for cancer cell division. In vitro studies have shown that certain derivatives of 5-FABA can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell cycle regulation and apoptosis .
3. Role in Genetic Research
In genetic studies, 5-FABA serves as a counterselection agent for the TRP1 marker in yeast, facilitating the selection of genetically modified organisms. This application underscores its utility in microbial genetics and synthetic biology .
The mechanisms by which 5-FABA exerts its biological effects are multifaceted:
- Inhibition of Tryptophan Biosynthesis : By interfering with enzymes involved in tryptophan biosynthesis in Mtb, 5-FABA compromises the pathogen's ability to thrive under nutrient-limited conditions.
- Induction of Apoptosis : In cancer cells, 5-FABA may activate apoptotic pathways through the modulation of cell cycle regulators and stress response pathways .
- Genetic Manipulation : Its role as a selective agent highlights its importance in genetic engineering applications.
Case Studies
Properties
IUPAC Name |
5-amino-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGAIOJWQDRBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371016 | |
Record name | 5-Amino-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-33-4 | |
Record name | 5-Amino-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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